1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c15-8-1-2-11(16)10(5-8)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHAEZQWLGOTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Azetidine Ring Formation: The benzoyl chloride intermediate is then reacted with azetidine-3-amine in the presence of a base such as triethylamine (TEA) to form the azetidin-3-yl benzoyl intermediate.
Cyclization to Pyrrolidine-2,5-dione: The final step involves the cyclization of the azetidin-3-yl benzoyl intermediate with maleic anhydride under heating conditions to form the desired pyrrolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzoyl Group
The 5-bromo-2-chlorobenzoyl group is susceptible to nucleophilic attack due to electron-withdrawing effects from the halogens.
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Reactivity :
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The carbonyl carbon can undergo substitution with amines, alcohols, or thiols under basic or acidic conditions.
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Bromine and chlorine substituents deactivate the aromatic ring but may direct electrophilic substitution to specific positions if feasible.
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Example Reaction :
Conditions: Triethylamine (TEA) as a base, reflux in dichloromethane (DCM) .
Ring-Opening Reactions of the Azetidine
The strained four-membered azetidine ring is prone to ring-opening under acidic or nucleophilic conditions.
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Hydrolysis :
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Acidic conditions (e.g., HCl) can protonate the nitrogen, leading to ring cleavage.
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Reaction with water yields a linear amine-carboxylic acid derivative.
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Example Reaction :
Conditions: Hydrochloric acid (6M), 80°C .
Functionalization of the Pyrrolidine-2,5-dione
The cyclic imide (pyrrolidine-2,5-dione) can undergo hydrolysis or aminolysis.
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Hydrolysis :
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Basic conditions (e.g., NaOH) hydrolyze the imide to a dicarboxylic acid.
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Acidic conditions may yield mono- or di-acid derivatives.
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Example Reaction :
Conditions: Aqueous NaOH (2M), reflux .
Cross-Coupling via Bromine Substituent
The bromine atom on the benzoyl group enables transition metal-catalyzed coupling reactions.
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Suzuki-Miyaura Coupling :
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Palladium catalysts (e.g., Pd(PPh)) facilitate coupling with aryl boronic acids.
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Example Reaction :
Conditions: Pd(PPh), KCO, DMF/HO, 100°C .
Electrochemical Reduction of Nitro/Halogen Groups
Analogous nitroaromatic compounds (e.g., nitrothiophene derivatives) undergo electrochemical reduction, suggesting similar pathways for halogenated analogs.
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Reduction Mechanism :
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Bromine and chlorine substituents may undergo reductive dehalogenation under cathodic potentials.
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Example Reaction :
Conditions: Cyclic voltammetry in DMF at −1.4 V vs. Ag/AgCl .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) of structurally related compounds indicates decomposition above 200°C.
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Key Observations :
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Degradation pathways include loss of CO from the dione moiety and cleavage of the azetidine ring.
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Data Table : Thermal Behavior of Analogous Compounds
| Temperature Range (°C) | Degradation Pathway | Reference |
|---|---|---|
| 200–250 | Decarboxylation of pyrrolidine-2,5-dione | |
| 250–300 | Azetidine ring fragmentation |
Solubility and Solvation Effects
Density functional theory (DFT) calculations on similar nitroaromatics suggest:
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Free Energy of Solvation :
Biological Reactivity and Toxicity
While direct data for this compound is unavailable, structurally related azetidine and pyrrolidine-dione derivatives show:
Scientific Research Applications
Antitumor Properties
Studies indicate that derivatives of 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione exhibit moderate antitumor activity against various cancer cell lines. The structural features of the compound, particularly the azetidine and pyrrolidine rings, may contribute to its ability to inhibit tumor growth. Research has shown that specific derivatives can interfere with critical biological pathways involved in cancer progression.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Research suggests that the presence of nitrogen heteroatoms in its structure enhances its antimicrobial efficacy. Some derivatives have shown synergistic effects when combined with existing FDA-approved antibiotics, potentially increasing their effectiveness against biofilm-associated infections.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azetidine and pyrrolidine rings, followed by the introduction of the bromine and chlorine substituents. The synthetic routes often aim to optimize yield and purity while minimizing by-products.
Antitumor Research
A notable study focused on a derivative of this compound demonstrated significant inhibition of tumor cell growth in vitro. The research highlighted the importance of structural modifications in enhancing anticancer activity and suggested further exploration into its clinical applications.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of pyrrolidine derivatives similar to this compound. The study reported low minimum inhibitory concentration (MIC) values against several bacterial strains, indicating potent antimicrobial activity.
Summary of Findings
The applications of this compound extend across various domains, primarily in medicinal chemistry due to its potential antitumor and antimicrobial properties. Its unique structural characteristics enable diverse interactions with biological systems, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in disease processes. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its therapeutic potential.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : The target compound’s bromo and chloro substituents may enhance binding affinity to hydrophobic pockets in biological targets compared to the methoxy group in 2034423-57-7 .
Lipophilicity : The cyclopentanecarbonyl derivative (1904072-06-5) lacks aromaticity, likely increasing logP and membrane permeability compared to halogenated or indole-containing analogues .
Physicochemical Properties
- Molecular Weight: The target compound (371.61 g/mol) falls within the acceptable range for oral bioavailability, whereas the methoxy-propanoyl analogue (395.20 g/mol) may face challenges due to higher mass .
- Solubility : Halogenation typically reduces aqueous solubility, but the azetidine and pyrrolidine-dione moieties could introduce polar interactions to offset this .
Biological Activity
1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C15H15BrClN3O. Its structure includes a pyrrolidine ring and an azetidine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of azetidine and pyrrolidine have shown efficacy against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances their antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes.
Anticancer Properties
Research has demonstrated that compounds featuring pyrrolidine and azetidine rings often possess anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism typically involves the modulation of signaling pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Reduction of oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many similar compounds act as enzyme inhibitors, affecting metabolic pathways crucial for microbial growth or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its antioxidant properties.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, preventing the progression of cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, it was found that halogenated derivatives exhibited improved activity against Gram-positive bacteria such as Staphylococcus aureus. The study utilized a standard disk diffusion method to evaluate inhibition zones, revealing significant antibacterial effects at low concentrations.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrrolidine derivatives in human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This research highlights the potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
